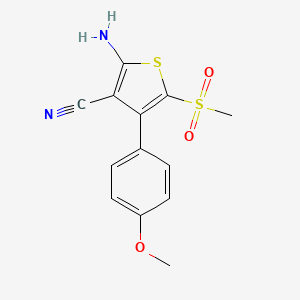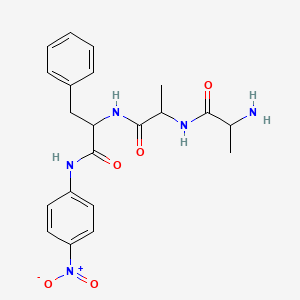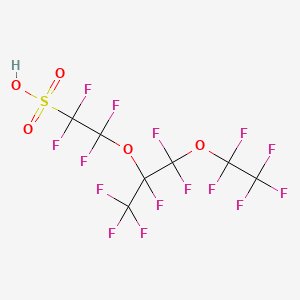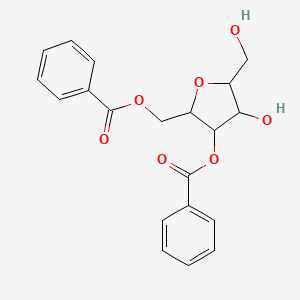
Nitric acid, barium salt, reaction products with ammonia, chromic acid (H2CrO4) diammonium salt and copper(2+) dinitrate, calcined
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid, barium salt, reaction products with ammonia, chromic acid (H2CrO4) diammonium salt and copper(2+) dinitrate, calcined is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique properties and the intricate reactions it undergoes, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves a series of reactions starting with the individual components: nitric acid, barium salt, ammonia, chromic acid (H2CrO4) diammonium salt, and copper(2+) dinitrate. The reaction conditions typically require controlled temperatures and specific pH levels to ensure the desired product is formed. The calcination process, which involves heating the compound to high temperatures, is crucial for achieving the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and precise control systems to maintain the necessary conditions. The raw materials are carefully measured and mixed, and the reaction is monitored to ensure consistency and quality. The final product is then purified and packaged for use in various applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of chromic acid (H2CrO4) allows for oxidation reactions, which can alter the oxidation state of other components.
Reduction: The compound can also participate in reduction reactions, particularly involving the copper(2+) ions.
Substitution: Ammonia can act as a nucleophile, leading to substitution reactions where it replaces other groups in the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions often require specific conditions such as controlled temperatures, pressures, and pH levels to proceed efficiently.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving metal ion interactions and enzyme activities.
Medicine: Investigated for potential therapeutic uses, particularly in the context of metal-based drugs.
Industry: Utilized in the production of specialized materials and coatings, as well as in catalysis.
Mechanism of Action
The mechanism of action of this compound involves its ability to participate in redox reactions, where it can either donate or accept electrons. The molecular targets and pathways involved include metal ion coordination complexes and enzyme active sites. The presence of multiple metal ions, such as barium and copper, allows for diverse interactions and effects.
Comparison with Similar Compounds
Similar Compounds
- Nitric acid, copper(2+) salt, reaction products with ammonia, chromic acid (H2CrO4) diammonium salt and manganese(2+) dinitrate, kilned .
- Nitric acid, barium salt, reaction products with ammonia, chromic acid (H2CrO4) diammonium salt and copper(2+) dinitrate, calcined .
Uniqueness
The uniqueness of this compound lies in its combination of multiple metal ions and the specific reaction conditions required for its synthesis. This results in distinct chemical properties and reactivity patterns that are not observed in similar compounds.
Properties
CAS No. |
99328-50-4 |
|---|---|
Molecular Formula |
BaCrCuH10N4O10 |
Molecular Weight |
478.97 g/mol |
InChI |
InChI=1S/Ba.Cr.Cu.2HNO3.2H3N.2H2O.2O/c;;;2*2-1(3)4;;;;;;/h;;;2*(H,2,3,4);2*1H3;2*1H2;;/q;+2;;;;;;;;;/p-2 |
InChI Key |
WJJZLLHSHLVOJE-UHFFFAOYSA-L |
Canonical SMILES |
N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].O[Cr](=O)(=O)O.[Cu].[Ba] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



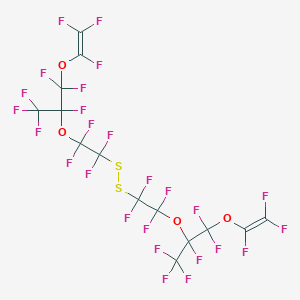
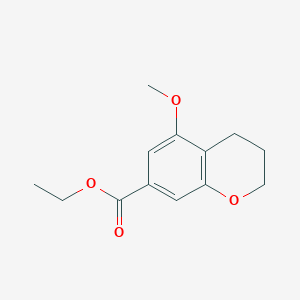
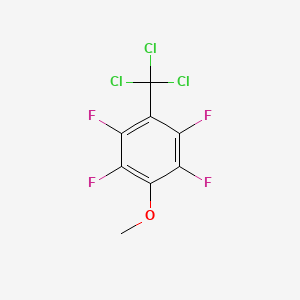
![N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15089130.png)
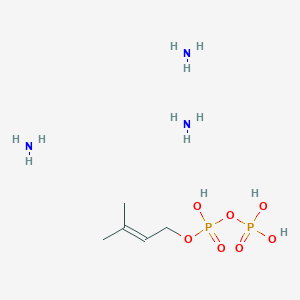
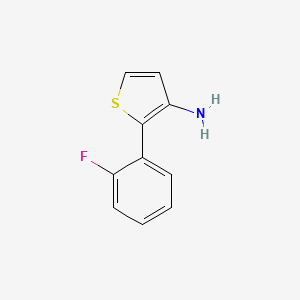
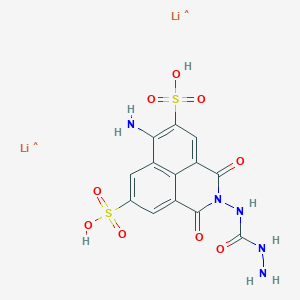
![2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15089150.png)
